5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile
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Overview
Description
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 3-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification techniques would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids (for Suzuki-Miyaura), and stannanes (for Stille) in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Coupling: Biaryl compounds or other extended aromatic systems.
Scientific Research Applications
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer properties.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their function. The bromophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-1H-1,2,4-triazol-3-amine: Similar structure but with an amine group instead of a nitrile.
3-(3-Bromophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a triazole.
Uniqueness
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile is unique due to the presence of both a nitrile group and a bromophenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Biological Activity
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a triazole ring substituted with a bromophenyl group and a nitrile group. The synthesis typically involves the cyclization of 3-bromobenzonitrile with hydrazine hydrate, followed by dehydration to form the triazole structure. This method allows for controlled reaction conditions that optimize yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Protein Interactions : The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their function. The bromophenyl group enhances the compound's hydrophobic interactions, increasing binding affinity to protein targets .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. For instance, it has been tested against HepG2 liver cancer cell lines, showing varying degrees of cytotoxicity depending on structural modifications .
Anticancer Studies
A notable study evaluated the anticancer effects of various triazole derivatives against HepG2 cells using the MTT assay. The results indicated that compounds with electron-donating groups exhibited enhanced anti-proliferative activity. The order of potency was as follows:
Compound | IC50 (µg/mL) |
---|---|
6d | 13.004 |
6b | 15.000 |
6f | 20.500 |
6a | 25.000 |
6e | 28.399 |
The most potent compound (6d) contained two electron-donating methyl groups, while compound (6e), featuring an electron-withdrawing bromo group, demonstrated the least activity .
Structure–Activity Relationship (SAR)
The SAR analysis revealed that modifications on the aryl rings significantly influence biological activity. Electron-donating substituents at specific positions on the phenyl ring enhance anticancer efficacy, while electron-withdrawing groups tend to reduce it .
Other Biological Activities
In addition to anticancer properties, this compound has been explored for:
- Antimicrobial Activity : Similar triazole compounds have shown effectiveness against various pathogens. For example, related compounds demonstrated significant inhibitory effects against plant pathogens such as Fusarium and Xanthomonas species .
- Enzyme Inhibition : Some studies indicate potential for inhibiting metallo-β-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. The interaction of triazoles with zinc ions in MBLs is a focal point for developing new antibacterial agents .
Case Study 1: Anticancer Activity in HepG2 Cells
In a study assessing the cytotoxic effects of several triazole derivatives on HepG2 cells, researchers found that structural variations significantly impacted cell viability. The study utilized concentrations ranging from 3.25 µg/mL to 200 µg/mL and monitored cell proliferation over 48 hours.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related triazole compounds against Xanthomonas oryzae. Results indicated a strong correlation between chemical structure and antimicrobial potency, emphasizing the role of functional groups in enhancing bioactivity.
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELMUXYSPFQBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NN2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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